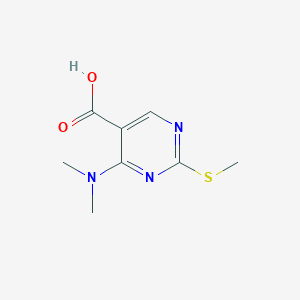

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

描述

属性

IUPAC Name |

4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-11(2)6-5(7(12)13)4-9-8(10-6)14-3/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIJKEKGYNMKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation and Cyclization Route

One established method involves the condensation of 2-substituted amino-4-aminopyrimidines with diethyl ethoxymethylenemalonate to form diethyl N-(2-substituted-amino-4-pyrimidinyl)aminomethylenemalonates. This intermediate then undergoes thermal cyclization upon heating with diphenyl ether, yielding ethyl 2-substituted-amino-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylates. Subsequent alkaline hydrolysis converts the esters to the corresponding carboxylic acids. The methylthio substituent can be introduced via alkylation or substitution at the 2-position of the pyrimidine ring before or after cyclization.

Reaction sequence summary:

| Step | Reactants/Conditions | Product Type | Notes |

|---|---|---|---|

| 1 | 2-substituted amino-4-aminopyrimidine + diethyl ethoxymethylenemalonate | Diethyl N-(2-substituted-amino-4-pyrimidinyl)aminomethylenemalonate | Condensation at moderate temperature |

| 2 | Heating with diphenyl ether | Ethyl 2-substituted-amino-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate | Thermal cyclization step |

| 3 | Alkaline hydrolysis | Corresponding carboxylic acid | Conversion of ester to acid |

| 4 | Alkylation or substitution for methylthio group | 2-(Methylthio)-substituted derivative | Introduced via alkylation |

This method yields the target compound with good yields and purity. The dimethylamino group at position 4 is typically introduced via amination reactions on the pyrimidine ring or by using dimethylamino-substituted precursors.

Sequential Substitution and Cyclization Starting from Pyrimidine-5-carboxylic Acid

An alternative industrially favorable method starts from pyrimidine-5-carboxylic acid as the raw material and involves:

- Amide condensation reaction to introduce the amino substituent

- Substitution reaction to install the methylthio group at position 2

- Cyclization reactions to finalize the heterocyclic structure

This approach is advantageous due to its simplicity, shorter reaction times, and mild reaction conditions, making it suitable for large-scale synthesis.

| Step | Reaction Type | Description | Advantages |

|---|---|---|---|

| 1 | Amide condensation | Pyrimidine-5-carboxylic acid reacts with amines | Efficient introduction of amino group |

| 2 | Substitution reaction | Methylthio group introduced at position 2 | Uses conventional reagents |

| 3 | Cyclization | Final ring closure to form target heterocycle | Mild conditions, scalable |

This method avoids the need for large-scale specialized equipment and harsh conditions, enhancing safety and reliability for industrial applications.

- Yields and Purity: The condensation-cyclization-hydrolysis route typically provides yields in the range of 60-85%, with purity confirmed by recrystallization and spectral analysis (IR, NMR, elemental analysis).

- Reaction Conditions: Thermal cyclization requires heating around 160-195°C, often in diphenyl ether or similar high-boiling solvents. Hydrolysis is performed under alkaline conditions at moderate temperatures.

- Substituent Effects: The presence of electron-donating groups like dimethylamino enhances nucleophilicity, facilitating substitution reactions. The methylthio group is introduced via alkylation of thiol precursors or direct substitution on halogenated pyrimidines.

- Spectroscopic Characterization: IR spectra show characteristic carboxylic acid peaks (~1700 cm⁻¹), and NMR confirms the presence of dimethylamino and methylthio substituents with distinct chemical shifts.

| Method | Starting Material | Key Reactions | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation-Cyclization-Hydrolysis | 2-substituted amino-4-aminopyrimidines + diethyl ethoxymethylenemalonate | Condensation, thermal cyclization, alkaline hydrolysis | Heating 160-195°C, alkaline hydrolysis | 60-85 | Well-established, high purity |

| Sequential Substitution from Pyrimidine-5-carboxylic acid | Pyrimidine-5-carboxylic acid | Amide condensation, substitution, cyclization | Mild conditions, no large equipment | Not specified | Suitable for industrial scale |

The preparation of 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves sophisticated synthetic strategies combining condensation, substitution, and cyclization steps. The condensation-cyclization-hydrolysis route is well-documented and yields high-purity products, while the sequential substitution method offers industrial advantages with simpler conditions and scalability. Both methods rely on careful control of reaction parameters to optimize yield and functional group incorporation.

These methods are supported by detailed spectroscopic and elemental analyses confirming the structure and purity of the final compound, making them authoritative approaches for the synthesis of this pyrimidine derivative.

化学反应分析

Types of Reactions

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrimidine derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid exhibits notable antimicrobial activity. In studies, it has effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

This compound's potential as an antibiotic agent makes it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, such as A431 vulvar epidermal carcinoma cells. The compound significantly reduced cell migration and invasion, indicating its potential as an anticancer therapeutic .

Anti-inflammatory Applications

This compound has demonstrated anti-inflammatory effects in various studies. Its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Agricultural Applications

The compound is also being explored for its potential use in agriculture as a plant growth regulator or pesticide. Its ability to modulate biological pathways may enhance plant resistance to pathogens or improve growth rates under stress conditions .

Material Science

In material science, this compound serves as a building block for synthesizing novel materials with specific properties. Its unique chemical structure allows for the development of polymers or composites with enhanced mechanical or thermal properties .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Core : Using condensation reactions between β-dicarbonyl compounds and amidine derivatives.

- Introduction of Functional Groups : The methylthio group can be introduced via nucleophilic substitution using methylthiol.

- Carboxylation : The carboxylic acid group is introduced through carboxylation reactions under basic conditions.

This compound can undergo various chemical reactions such as oxidation and reduction, further expanding its utility in synthetic chemistry .

作用机制

The mechanism of action of 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can form ionic interactions, further stabilizing the compound’s binding to its target.

相似化合物的比较

Substituent Variations at the 4-Position

The 4-position substituent significantly influences electronic properties, solubility, and biological activity. Key analogues include:

Key Findings :

- Bulkier substituents (e.g., isobutylamino) increase molecular weight and lipophilicity, which may affect solubility and membrane permeability in biological systems .

Variations at the 2-Position

The methylthio group (-SCH₃) is a common feature in analogues, but substitutions alter reactivity and stability:

Key Findings :

Carboxylic Acid Derivatives

The carboxylic acid at the 5-position is critical for functionalization:

Key Findings :

- The free carboxylic acid in the target compound allows direct conjugation (e.g., amidation), while esterified derivatives improve bioavailability .

生物活性

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article outlines its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

The compound features a pyrimidine ring substituted with a dimethylamino group and a methylthio group at specific positions. Its molecular formula is and it has been synthesized through multi-step organic reactions involving the introduction of functional groups via nucleophilic substitutions and carboxylation reactions .

Biological Activities

1. Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that certain derivatives showed potent inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inhibitory assays against cyclooxygenase (COX) enzymes demonstrated that related pyrimidine derivatives can suppress COX-1 and COX-2 activities, which are critical in inflammatory pathways. For instance, IC50 values for related compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .

3. Antioxidant Activity

Pyrimidine derivatives have also shown antioxidant properties. In vitro assays demonstrated that some compounds exhibited high radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the nature of its substituents:

| Substituent | Effect on Activity |

|---|---|

| Dimethylamino group | Enhances interaction with biological targets |

| Methylthio group | Modifies lipophilicity and bioavailability |

| Carboxylic acid group | Essential for binding to enzyme active sites |

Studies have shown that modifications to these groups can lead to variations in potency and selectivity against specific biological targets .

Case Studies

Several studies have investigated the pharmacological potential of related compounds:

- Case Study 1: A series of pyrimidine derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

- Case Study 2: In vitro studies on the inhibition of adenylyl cyclase type 1 (AC1), a target for chronic pain treatment, showed that certain pyrimidine analogs could selectively inhibit AC1 activity, suggesting potential applications in pain management .

常见问题

Basic Research Questions

Q. What are effective synthetic routes for preparing 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid derivatives?

- Methodology : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthiopyrimidine derivatives with amines (e.g., cyclohexylamine or phenylethylamine) in aqueous acidic conditions yields substituted aminopyrimidines . Purification typically involves recrystallization or column chromatography using solvents like DMSO:Water (5:5) .

- Key Considerations : Optimize reaction time (e.g., overnight reflux) and stoichiometry to minimize side products. Monitor reaction progress via TLC or HPLC .

Q. How can the structure of synthesized derivatives be confirmed?

- Methodology : Use a combination of FT-IR (to confirm functional groups like carboxylic acid), H NMR (to verify substituent positions and integration ratios), and mass spectrometry (for molecular weight validation) . For example, H NMR can distinguish dimethylamino and methylthio groups via chemical shifts in the δ 2.5–3.5 ppm range .

Q. What are standard protocols for evaluating antimicrobial activity of these derivatives?

- Methodology : Screen against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution assays. Antifungal activity can be tested against Candida albicans . Report minimum inhibitory concentrations (MICs) and compare with reference drugs like ampicillin .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity?

- Data Analysis : Compare MIC values of derivatives with varying substituents (e.g., phenyl vs. cyclohexyl groups). Electron-donating groups (e.g., methyl) may enhance membrane penetration, while bulky substituents could reduce binding affinity to microbial targets . Use computational tools like DFT to correlate substituent electronic properties with activity .

Q. How can computational methods accelerate the design of novel derivatives?

- Methodology : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to predict reaction pathways and transition states. Machine learning models trained on existing bioactivity data can prioritize high-potential derivatives for synthesis . For example, ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Data Contradiction Analysis :

- Experimental Variability : Standardize assay conditions (e.g., pH, inoculum size) to reduce inter-lab variability .

- Structural Confirmation : Re-examine NMR/MS data to rule out impurities or misassigned structures .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding modes to targets like dihydrofolate reductase, which may explain divergent activities .

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed?

- Synthetic Optimization : Use directing groups (e.g., carboxylic acid) to control substitution at the 4- or 5-position. For instance, the 5-carboxylic acid group in the parent compound directs electrophilic attacks to the 2- and 4-positions due to electronic effects .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。